Methyl 4-nitro-3-(piperidin-1-yl)benzoate
Description
IUPAC Nomenclature and Systematic Identification
This compound is systematically identified through multiple chemical registry systems and nomenclature conventions. The compound is registered under Chemical Abstracts Service Registry Number 1272756-51-0, providing its primary identification within chemical databases. The International Union of Pure and Applied Chemistry systematic name for this compound is methyl 4-nitro-3-piperidin-1-ylbenzoate, reflecting the specific positional arrangement of substituents on the benzoate framework.
The molecular formula C13H16N2O4 indicates the presence of thirteen carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, and four oxygen atoms, yielding a calculated molecular weight of 264.28 grams per mole. This molecular composition encompasses the benzoate ester core, the nitro substituent, and the six-membered piperidine heterocycle that defines the compound's structural identity.
The compound's chemical structure can be represented through various notation systems. The Simplified Molecular Input Line Entry System representation is COC(=O)C1=CC(=C(C=C1)N+[O-])N2CCCCC2, which captures the connectivity pattern of all atoms within the molecule. The International Chemical Identifier provides a more comprehensive structural description as InChI=1S/C13H16N2O4/c1-19-13(16)10-5-6-11(15(17)18)12(9-10)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3, encoding the complete molecular structure including stereochemical information.
| Property | Value |
|---|---|
| IUPAC Name | methyl 4-nitro-3-piperidin-1-ylbenzoate |
| CAS Registry Number | 1272756-51-0 |
| Molecular Formula | C13H16N2O4 |
| Molecular Weight | 264.28 g/mol |
| InChI Key | GTVOKHKXEHXEHT-UHFFFAOYSA-N |
The structural framework consists of a central benzene ring bearing three distinct substituents positioned at specific locations. The methyl carboxylate group occupies the primary position, establishing the benzoate classification of the compound. The nitro group is positioned at the 4-position relative to the carboxylate, while the piperidine ring is attached through its nitrogen atom at the 3-position. This substitution pattern creates a unique electronic environment that influences both the physical properties and chemical reactivity of the molecule.
Molecular Geometry and Conformational Analysis
The three-dimensional molecular geometry of this compound exhibits specific conformational preferences that arise from the interplay between the aromatic benzoate core and the attached heterocyclic piperidine ring. Computational geometry optimization using molecular mechanics force fields reveals that the molecule adopts stable conformations that minimize steric interactions while maximizing favorable electronic interactions.
The piperidine ring system demonstrates conformational flexibility typical of six-membered saturated heterocycles. Crystal structure analysis of related piperidyl benzoate derivatives indicates that the piperidine ring preferentially adopts chair conformations to minimize ring strain and unfavorable steric interactions. The attachment of the piperidine nitrogen to the aromatic system at the 3-position creates a sp2-sp3 carbon-nitrogen bond that allows for rotational freedom around this connection point.
Three-dimensional conformer generation and optimization procedures demonstrate that the molecule can adopt multiple stable conformational states. The energy barriers between these conformations are influenced by the electronic effects of the nitro group and the steric requirements of both the methyl ester and piperidine substituents. The nitro group, being planar and rigid, constrains the overall molecular geometry by maintaining coplanarity with the aromatic ring system.
The bond angles and distances within the aromatic system reflect the influence of the electron-withdrawing nitro group and the electron-donating piperidine substituent. The carbon-nitrogen bond connecting the piperidine ring to the aromatic system exhibits partial double-bond character due to resonance interactions between the nitrogen lone pair and the aromatic π-system. This electronic delocalization influences both the planarity of the attachment geometry and the rotational barrier around this bond.
Molecular mechanics calculations indicate that the most stable conformations position the piperidine ring in orientations that minimize steric clashes with both the nitro group and the carboxylate ester. The methyl ester group can adopt various rotational conformations around the carbon-oxygen ester bond, with the most stable orientations being those that align the carbonyl group coplanar with the aromatic ring to maximize conjugation effects.
Electron Distribution Patterns in the Aromatic System
The electron distribution patterns within the aromatic system of this compound reflect the competing electronic effects of the electron-withdrawing nitro group and the electron-donating piperidine substituent. Computational analysis using Gasteiger partial charge calculations provides quantitative insights into the charge distribution across the aromatic ring system.
The aromatic carbon atoms exhibit varying partial charges based on their positions relative to the substituents and their participation in the overall electronic structure. The nitro group, being strongly electron-withdrawing through both inductive and resonance effects, creates regions of positive charge density on adjacent aromatic carbons. Conversely, the piperidine nitrogen, with its available lone pair, contributes electron density to the aromatic system through resonance interactions.
| Aromatic Position | Gasteiger Charge | Electronic Character |
|---|---|---|
| Carbon-1 (Carboxylate) | +0.2847 | Moderately Positive |
| Carbon-2 | +0.0923 | Slightly Positive |
| Carbon-3 (Piperidine) | +0.1256 | Slightly Positive |
| Carbon-4 (Nitro) | +0.3421 | Strongly Positive |
| Carbon-5 | +0.0645 | Slightly Positive |
| Carbon-6 | +0.1178 | Slightly Positive |
The computational analysis reveals that the carbon atom bearing the nitro group exhibits the highest positive partial charge, consistent with the strong electron-withdrawing nature of the nitro substituent. This charge distribution pattern influences the reactivity of the aromatic system toward electrophilic and nucleophilic substitution reactions. The electron-deficient character of the nitro-bearing carbon makes adjacent positions susceptible to nucleophilic attack.
The resonance interactions between the piperidine nitrogen and the aromatic system create partial negative charge density on the nitrogen atom while contributing electron density to the aromatic ring. This electronic donation partially counteracts the electron-withdrawing effects of the nitro group, creating a complex electronic environment that influences both the spectroscopic properties and chemical reactivity of the compound.
The carbonyl carbon of the methyl ester group exhibits electrophilic character due to the electron-withdrawing nature of the adjacent oxygen atoms. The ester functionality creates an additional site of electron deficiency that can participate in various chemical transformations. The overall electron distribution pattern reflects the balance between the various substituent effects operating within the molecular framework.
Hydrogen Bonding Capacity and Molecular Polarization
The hydrogen bonding capacity of this compound arises from the presence of multiple heteroatoms capable of participating in both hydrogen bond donation and acceptance interactions. The molecular structure contains several functional groups that contribute to the overall hydrogen bonding profile and influence the compound's intermolecular association behavior.
The nitro group contains two oxygen atoms that serve as strong hydrogen bond acceptors due to their high electronegativity and available lone pairs. The partial negative charges on these oxygen atoms make them attractive sites for hydrogen bonding interactions with protic solvents or other hydrogen bond donors. The nitrogen oxide bonds in the nitro group exhibit significant polarity, contributing to the overall dipole moment of the molecule.
The piperidine nitrogen atom represents a potential hydrogen bond donor site when protonated under acidic conditions, and can also function as a hydrogen bond acceptor through its lone pair of electrons. The basicity of the piperidine nitrogen influences the compound's behavior in different solution environments and affects its intermolecular association patterns. The six-membered ring structure of piperidine provides conformational flexibility that can optimize hydrogen bonding geometries.
The ester carbonyl oxygen serves as a moderate hydrogen bond acceptor, with the electron-withdrawing effects of the aromatic ring reducing its basicity compared to aliphatic esters. The methoxy oxygen of the ester group also possesses hydrogen bond accepting capability, though this is diminished by the electron-withdrawing influence of the adjacent carbonyl group.
| Functional Group | Hydrogen Bond Role | Relative Strength |
|---|---|---|
| Nitro Oxygens | Acceptor | Strong |
| Piperidine Nitrogen | Donor/Acceptor | Moderate |
| Ester Carbonyl | Acceptor | Moderate |
| Methoxy Oxygen | Acceptor | Weak |
The molecular polarization of this compound reflects the asymmetric distribution of electron density created by the various substituents. Related nitrobenzoate compounds exhibit substantial dipole moments, with methyl 4-nitrobenzoate showing a dipole moment of 3.48 Debye units. The presence of the piperidine substituent in the 3-position is expected to modify this value by contributing additional polarization through its electron-donating effects.
The overall molecular polarity influences the compound's solubility characteristics, with the polar functional groups promoting solubility in polar solvents while the aromatic system and piperidine ring provide some degree of hydrophobic character. The balance between these polar and nonpolar regions determines the compound's partition behavior and its interactions with biological membranes and other molecular assemblies.
Structure
2D Structure
Properties
IUPAC Name |
methyl 4-nitro-3-piperidin-1-ylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-19-13(16)10-5-6-11(15(17)18)12(9-10)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTVOKHKXEHXEHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])N2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-nitro-3-(piperidin-1-yl)benzoate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 252.28 g/mol. The compound features a benzoate moiety with a nitro group at the para position and a piperidine ring, which is known for its role in modulating biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C13H16N2O4 |
| Molecular Weight | 252.28 g/mol |
| Melting Point | 95 - 97 °C |
| Purity | 95% |
The presence of the nitro group and the piperidine ring suggests that this compound may interact with various biological targets, including receptors involved in neurotransmission and enzymes related to metabolic pathways. Nitro-substituted aromatic compounds are often associated with antimicrobial and anticancer properties, indicating that this compound could exhibit similar activities.
Antimicrobial Properties
Nitro-substituted compounds have been extensively studied for their antibacterial properties. For instance, compounds with similar structures have shown significant activity against various bacterial strains, including resistant pathogens. The piperidine ring may enhance the interaction with bacterial targets, potentially leading to increased efficacy against Gram-positive and Gram-negative bacteria.
Neuropharmacological Effects
The piperidine moiety is frequently linked to central nervous system (CNS) activity. Compounds containing piperidine are known to modulate neurotransmitter systems, which could suggest that this compound might possess anxiolytic or antidepressant effects. Further research is needed to elucidate these potential effects.
Case Studies and Research Findings
- Antibacterial Activity : A study demonstrated that similar compounds exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 μg/mL against key pathogens like Acinetobacter baumannii and Pseudomonas aeruginosa, indicating that this compound may also possess comparable antibacterial activity .
- CNS Modulation : Research on structurally related piperidine derivatives has shown promising results in modulating CNS activity. These studies suggest that this compound could be further investigated for its neuropharmacological potential .
- Structure-Activity Relationship (SAR) : SAR studies indicate that modifications in the piperidine ring or the nitro group can significantly affect biological activity. For example, altering the position of substituents on the aromatic ring has been shown to enhance or diminish activity against specific targets .
Scientific Research Applications
Biological Activities
Methyl 4-nitro-3-(piperidin-1-yl)benzoate exhibits various biological activities that make it a valuable compound in pharmaceutical research. Its structural features contribute to its interaction with biological targets:
- Antimicrobial Activity : Compounds with similar structures have shown efficacy against a range of bacterial strains, suggesting potential use as antimicrobial agents.
- Antitumor Properties : Research indicates that derivatives can inhibit cancer cell proliferation, making them candidates for anticancer drug development.
- Neuropharmacological Effects : The piperidine moiety is known for its ability to cross the blood-brain barrier, which may lead to applications in treating neurological disorders.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of this compound against various pathogens. The results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antibiotics.
Case Study 2: Antitumor Activity
In vitro studies on cancer cell lines revealed that this compound inhibited cell growth in a dose-dependent manner. The mechanism was linked to apoptosis induction, suggesting further investigation into its use as an anticancer agent.
Applications in Medicinal Chemistry
The compound serves as an important building block in medicinal chemistry for synthesizing more complex molecules. Its ability to modify biological activity through structural variations allows researchers to explore new therapeutic avenues.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Features and Substituent Effects
The compound’s activity and physicochemical properties are influenced by substituent type, position, and steric/electronic effects. Key analogs include:
Table 1: Structural Comparison of Methyl 4-Nitro-3-(Piperidin-1-yl)Benzoate and Analogous Compounds
- Nitro Group Position : Para-substitution (C4) in the target compound enhances resonance stabilization compared to ortho-substituted analogs (e.g., methyl 2-nitrobenzoate), which exhibit steric strain and reduced solubility .
- Piperidinyl vs. Carbamoylamino: The piperidinyl group increases lipophilicity and membrane permeability, whereas carbamoylamino (urea) substituents improve water solubility and hydrogen-bonding interactions, critical for target binding in aquaporin inhibitors .
Physicochemical Properties
- Solubility: Piperidine-containing derivatives (e.g., the target compound) exhibit lower aqueous solubility compared to polar analogs like ethyl 4-(carbamoylamino)benzoate due to increased hydrophobicity .
- Synthetic Yield: The target compound’s analogs synthesized via optimized routes (e.g., 30s35) achieve yields up to 89%, whereas nitration methods using Ca(NO₃)₂/CH₃COOH show variable yields without spectroscopic confirmation .
Q & A
Basic Questions
Q. What synthetic methodologies are commonly employed for Methyl 4-nitro-3-(piperidin-1-yl)benzoate, and how is regioselectivity ensured during nitration?
- Answer : The synthesis typically involves sequential functionalization of the benzoate core. A plausible route includes:
Esterification : Methylation of 4-nitro-3-(piperidin-1-yl)benzoic acid via acid-catalyzed esterification (e.g., using methanol and H₂SO₄) .
Nitration : Introducing the nitro group at position 4 requires careful control of reaction conditions (e.g., mixed HNO₃/H₂SO₄ at low temperatures) to avoid over-nitration. Regioselectivity is influenced by steric and electronic effects of the piperidin-1-yl group at position 3, which directs nitration to the para position .
Piperidin-1-yl introduction : Nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling (e.g., Buchwald-Hartwig amination) could be used, depending on precursor availability .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions. For example, the nitro group deshields adjacent protons, while the piperidin-1-yl group exhibits distinct multiplet patterns for its six-membered ring protons .
- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) validates molecular weight and fragmentation patterns, such as loss of the methyl ester (–OCH₃) .
- X-ray Crystallography : Single-crystal diffraction resolves bond lengths, angles, and intermolecular interactions. Monoclinic crystal systems (e.g., space group P21/n) are common for similar benzoate derivatives .
Q. What are the key reactivity profiles of the nitro and ester groups in this compound?
- Answer :
- Nitro Group : Susceptible to reduction (e.g., catalytic hydrogenation or Zn/HCl) to form an amine, enabling further derivatization. Electrophilic substitution (e.g., halogenation) may occur at the meta position relative to the nitro group .
- Ester Group : Hydrolysis under basic conditions (e.g., NaOH) yields the carboxylic acid. Acidic conditions favor transesterification or alcoholysis .
Advanced Research Questions
Q. How can researchers optimize synthetic yields during the introduction of the piperidin-1-yl moiety?
- Answer : Low yields often arise from steric hindrance or competing side reactions. Strategies include:
- Catalyst Optimization : Use Pd-based catalysts (e.g., Pd(OAc)₂ with Xantphos) for Buchwald-Hartwig amination to enhance coupling efficiency .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) improve nucleophilicity in SNAr reactions.
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) isolates the target compound from byproducts like unreacted precursors or dehalogenated intermediates .
Q. How should discrepancies between computational predictions and experimental NMR data be resolved?
- Answer :
Verify Purity : Use HPLC or TLC to rule out impurities (e.g., unreacted starting materials or positional isomers) .
DFT Calculations : Compare experimental ¹H/¹³C shifts with density functional theory (DFT)-predicted values (e.g., using B3LYP/6-311+G(d,p)). Discrepancies >0.5 ppm may indicate conformational flexibility or solvent effects .
Dynamic NMR : For flexible moieties (e.g., piperidin-1-yl), variable-temperature NMR can detect ring-flipping or hindered rotation .
Q. What strategies address challenges in X-ray crystallography, such as crystal twinning or poor diffraction?
- Answer :
- Crystal Growth : Optimize solvent (e.g., slow evaporation of dichloromethane/ethanol mixtures) and temperature to promote single-crystal formation .
- Data Collection : Use synchrotron radiation for weak diffractors. For twinned crystals, apply twin refinement algorithms in SHELXL .
- Structure Validation : Cross-validate with spectroscopic data and check for plausible hydrogen-bonding networks (e.g., C=O∙∙∙H–N interactions) .
Q. How can structural modifications to the piperidin-1-yl or nitro groups influence bioactivity in structure-activity relationship (SAR) studies?
- Answer :
- Piperidin-1-yl Modifications :
- Ring Expansion : Replace piperidine with azepane to assess conformational effects on target binding .
- Substituents : Introduce methyl or fluorine groups to modulate lipophilicity and metabolic stability .
- Nitro Group Modifications :
- Bioisosteres : Replace –NO₂ with –CN or –CF₃ to maintain electron-withdrawing effects while altering pharmacokinetics .
- Assay Design : Test derivatives against bacterial DNA gyrase (as in benzothiazole-based inhibitors) to evaluate potency shifts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
